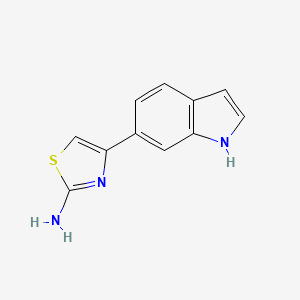

4-(1H-吲哚-6-基)-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

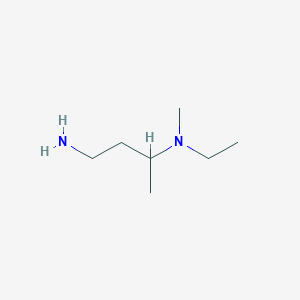

The compound "4-(1H-indol-6-yl)-1,3-thiazol-2-amine" is a derivative of thiazole and indole, which are heterocyclic compounds known for their significance in medicinal chemistry. Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms, while indoles contain a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. These structural motifs are commonly found in compounds with various biological activities, making them valuable scaffolds in drug design and discovery.

Synthesis Analysis

The synthesis of thiazole-indole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines involves cyclisation reactions starting from indole-3-carboxylic acid hydrazide and carbon disulfide under basic conditions, followed by S-benzylation . Another method includes the 1,3-dipolar cycloaddition of azides with thiones to yield N-(1,3-thiazol-5(4H)-ylidene)amines . These methods highlight the versatility of synthetic approaches in creating thiazole-indole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole-indole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a similar compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing a monoclinic system with specific geometric parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its biological activity.

Chemical Reactions Analysis

Thiazole-indole derivatives can undergo various chemical reactions due to the reactive sites present in their structures. For instance, the reactivity of a thiadiazole derivative was explored, showing that it can undergo ring opening to produce a thioketene intermediate, which further reacts with nucleophiles to form different products, including N-substituted indole-2-thiols . These reactions demonstrate the potential for chemical modifications that can lead to the synthesis of diverse compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like nitro groups, halogens, or alkyl groups can significantly affect these properties. For example, the introduction of a 2,4-difluorophenyl unit and a 1H-1,2,4-triazole moiety in thiazol-2-amine derivatives has been shown to impact their antifungal and plant-growth-regulatory activities . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

科学研究应用

抗菌和抗真菌特性

研究突出了各种新型取代-(6H-噻唑并[4,5-e]吲哚-2-基)-胺的合成及其在表现出抗菌和抗真菌活性方面的功效。显着的化合物,如衍生自 4-硝基-1H-吲哚的化合物,在对抗细菌和真菌病原体方面显示出潜力,表明药物开发的一个有希望的途径 (Mekala, Reddy & Talagadadivi, 2014)。

抗增殖和抗菌活性

对 1,3,4-噻二唑核心的研究(它是药物化学中的关键成分)导致了具有显着抗增殖和抗菌特性的席夫碱的开发。该组中的某些化合物,特别是像化合物 3A 这样的化合物,展示了 DNA 保护能力和对癌细胞系的有效活性,为化疗药物开发提供了新的视角 (Gür 等人,2020 年)。

抗炎和镇痛应用

整合了噻二唑-吲哚结构的化合物已被评估其抗炎、致溃疡和镇痛特性。一些化合物已显示出优异的抗炎和镇痛活性,显示出具有减少副作用的新型治疗剂的潜力 (Bhati & Kumar, 2008)。

电位传感器开发

已合成包含噻唑-吲哚结构的创新席夫碱,用于构建选择性电极,特别是用于 Nd3+ 离子检测。这些发展不仅提供了离子选择性测量中的精度,而且在各种分析应用中也具有潜力,包括环境和土壤样品测试 (Bandi, Singh & Upadhyay, 2013)。

抗菌、抗真菌和驱虫特性

进一步的研究强调了 4-(6-取代-1,3-苯并噻唑-2-基)氨基-1,3-噻唑-2-胺的合成,突出了它们对各种微生物菌株的有效性。这些化合物已显示出对革兰氏阴性和革兰氏阳性细菌、病原真菌和某些寄生虫物种的显着活性,表明它们在开发新的抗菌剂中的用途 (Amnerkar, Bhongade & Bhusari, 2015)。

属性

IUPAC Name |

4-(1H-indol-6-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)8-2-1-7-3-4-13-9(7)5-8/h1-6,13H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEURNFWCRSLNPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326671.png)

![2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326672.png)

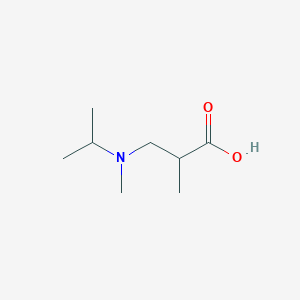

![Ethyl 3-[isopropyl(methyl)amino]propanoate](/img/structure/B1326681.png)

amino]acetic acid](/img/structure/B1326691.png)

![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)